molecular formula C11H12FNO2 B6897734 5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B6897734
M. Wt: 209.22 g/mol
InChI Key: ZSBSONICHJFPLJ-UHFFFAOYSA-N
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Description

5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and N,N-dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the benzofuran ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient purification techniques to produce the compound in larger quantities.

Chemical Reactions Analysis

5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds like 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide and N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide share structural similarities but differ in their functional groups and biological activities.

    Indole Derivatives: Indole derivatives, which also contain a fused ring structure, have been extensively studied for their diverse biological activities and can serve as a point of comparison.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that distinguish it from other related compounds.

Properties

IUPAC Name

5-fluoro-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBSONICHJFPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC2=C(O1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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